molecular formula C3H6N4S B119840 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 20939-15-5

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B119840
CAS No.: 20939-15-5
M. Wt: 130.17 g/mol
InChI Key: KBKNKJFPVHUXCW-UHFFFAOYSA-N
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Description

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Biochemical Analysis

Biochemical Properties

The 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol compound is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit inhibitory activity against alpha-amylase and alpha-glucosidase enzymes . The sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring are believed to be key sites for these interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have antimicrobial, anticancer, and antioxidant activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been found to interact with the copper surface via the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Given its biochemical properties, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

Given its molecular structure, it may interact with various transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the triazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides.

    Substitution: N-alkyl or N-acyl derivatives.

    Complexation: Metal complexes.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and thiol groups allows for versatile chemical modifications and interactions with various molecular targets .

Properties

IUPAC Name

4-amino-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNKJFPVHUXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361434
Record name 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20939-15-5
Record name 20939-15-5
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Record name 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
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Q & A

Q1: What is the structural characterization of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol?

A: this compound has the molecular formula C3H6N4S and a molecular weight of 130.17 g/mol. While specific spectroscopic data was not detailed in the provided research, the structure of this compound and related derivatives has been confirmed using techniques like 1H-PMR-spectroscopy, chromato-mass-spectrometry, and elemental analysis. [, , ]

Q2: What are the known applications of this compound?

A2: Research indicates this compound shows promise in several applications:

  • Corrosion Inhibition: It exhibits significant corrosion inhibition properties for C1010 steel in cooling water systems, especially when combined with polycarboxylate and citrate ions. [] It also acts as a corrosion inhibitor for copper in 3.5% NaCl solutions. []
  • Antimicrobial and Antifungal Activity: Derivatives of this compound exhibit varying degrees of antimicrobial and antifungal activity. [, ] For example, 4-((4-brombenzyliden)amino)-5-methyl-4H-1,2,4-triazole-3-thiol demonstrates potent antifungal activity against Candida albicans. []
  • Antioxidant and Anti-inflammatory Activities: Certain derivatives, particularly 2-{(Z)-[(3-Methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4H-chromen-4-ones, have shown promising antioxidant and anti-inflammatory properties in vitro. []
  • Colorimetric Sensor: Functionalized gold nanoparticles with this compound can act as highly selective and sensitive colorimetric sensors for Cr3+ ions. []

Q3: How does this compound prevent corrosion?

A: While the exact mechanism is not fully elucidated in the provided research, this compound is believed to act as a corrosion inhibitor by adsorbing onto the metal surface. [, ] This adsorption creates a protective layer that hinders the interaction between the metal surface and the corrosive environment.

Q4: How does the structure of this compound relate to its activity?

A: The presence of nitrogen and sulfur atoms in its structure contributes to its ability to form strong bonds with metal surfaces, which is crucial for its corrosion inhibition properties. [, ] Furthermore, modifications to the core structure, specifically through the introduction of various substituents, have been shown to influence the antifungal and antimicrobial activity of the resulting derivatives. []

Q5: How does the presence of co-additives affect the corrosion inhibition efficiency of this compound?

A: Studies show that combining this compound with polycarboxylate and citrate ions leads to a synergistic effect, enhancing its corrosion inhibition efficiency on C1010 steel in cooling water environments. [] Polycarboxylate acts as a dispersing agent, preventing scale deposition, while citrate ions contribute to the synergistic inhibition. []

Q6: Are there any known crystal structures of this compound and its derivatives?

A: Yes, research has determined the crystal structures of several related compounds, including 3-methyl-1H-1,2,4-triazole-5-thiones and 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione. [] These structures provide valuable insights into the molecular arrangements and potential intermolecular interactions of these compounds.

Q7: What are the potential future research directions for this compound?

A7: Further research on this compound and its derivatives could focus on:

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